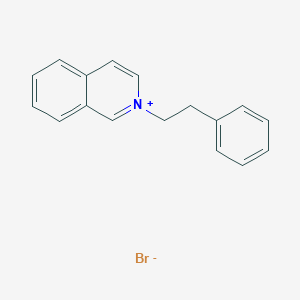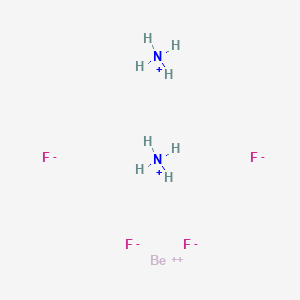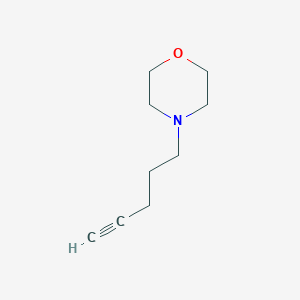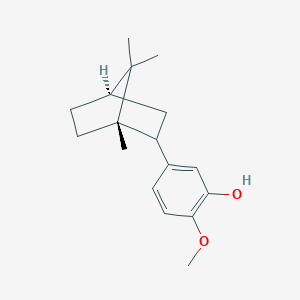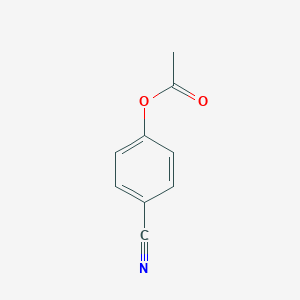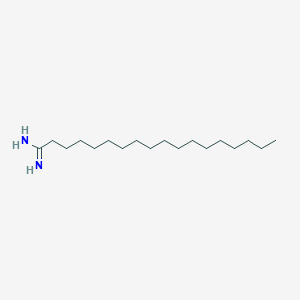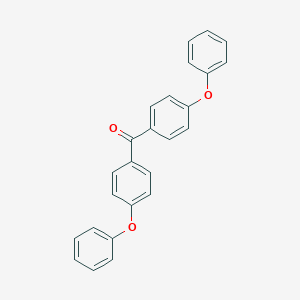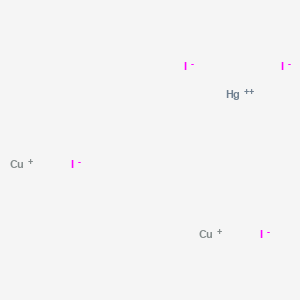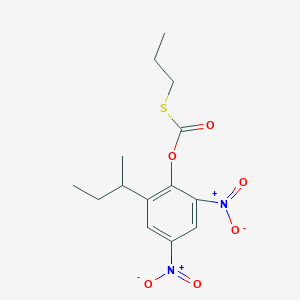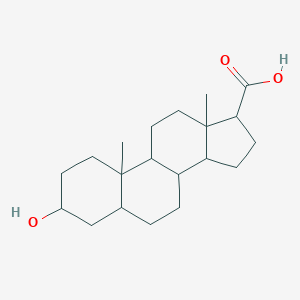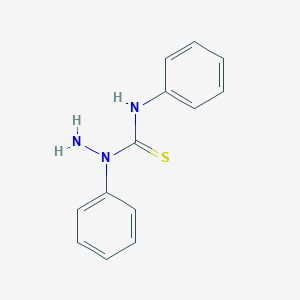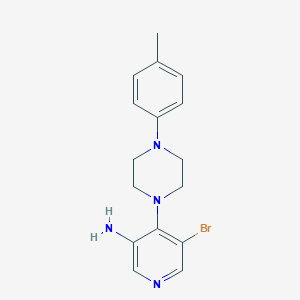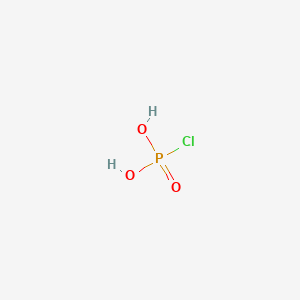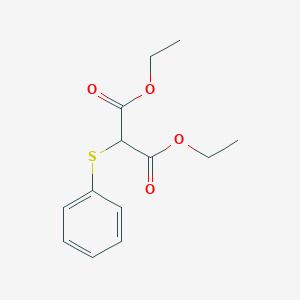
Diethyl(phenylsulfanyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(phenylsulfanyl)propanedioate is a chemical compound that belongs to the class of propanedioates. It is also known as ethyl phenylsulfanylpropanedioate or ethyl 2-(phenylthio)malonate. This compound has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Diethyl(phenylsulfanyl)propanedioate has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Wirkmechanismus
The mechanism of action of diethyl(phenylsulfanyl)propanedioate is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, which is a programmed cell death. The compound has been found to activate the caspase pathway, which is involved in the initiation of apoptosis. It has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, which promotes cell survival.
Biochemische Und Physiologische Effekte
Diethyl(phenylsulfanyl)propanedioate has been found to affect various biochemical and physiological processes. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to modulate the expression of various genes involved in the regulation of cell growth and differentiation. In addition, the compound has been shown to exhibit antioxidant activity, which protects cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl(phenylsulfanyl)propanedioate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. The compound is also stable under normal laboratory conditions. However, one of the limitations of using diethyl(phenylsulfanyl)propanedioate in lab experiments is its low solubility in water, which can limit its applications in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research on diethyl(phenylsulfanyl)propanedioate. One of the areas of interest is the development of novel anticancer agents based on the structure of diethyl(phenylsulfanyl)propanedioate. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of diethyl(phenylsulfanyl)propanedioate needs to be further elucidated to fully understand its potential applications in the field of pharmaceuticals.
Synthesemethoden
The synthesis of diethyl(phenylsulfanyl)propanedioate can be achieved by the reaction of ethyl acetoacetate with thiophenol in the presence of sodium ethoxide. The reaction proceeds through the formation of a sodium salt intermediate, which then reacts with ethyl acetoacetate to form the desired product. The reaction is shown below:
Eigenschaften
CAS-Nummer |
14064-08-5 |
|---|---|
Produktname |
Diethyl(phenylsulfanyl)propanedioate |
Molekularformel |
C13H16O4S |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
diethyl 2-phenylsulfanylpropanedioate |
InChI |
InChI=1S/C13H16O4S/c1-3-16-12(14)11(13(15)17-4-2)18-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
CTRLRNRJBJRETO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1 |
Andere CAS-Nummern |
14064-08-5 |
Synonyme |
diethyl 2-phenylsulfanylpropanedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




